3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
CAS No.:
Cat. No.: VC15323093
Molecular Formula: C21H21N3O2
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O2 |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Standard InChI | InChI=1S/C21H21N3O2/c1-3-12-24-20(14-10-8-13(2)9-11-14)17-18(22-23-19(17)21(24)26)15-6-4-5-7-16(15)25/h4-11,20,25H,3,12H2,1-2H3,(H,22,23) |
| Standard InChI Key | CPVCTGBFTQTBMM-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)C |
Introduction
Structural Elucidation and Molecular Characteristics
The molecular architecture of 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one comprises a pyrrolo[3,4-c]pyrazole core, a bicyclic system fusing pyrrole and pyrazole rings. Key structural features include:
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Position 3: A 2-hydroxyphenyl group introducing ortho-substituted phenolic functionality, which enhances hydrogen-bonding capacity and potential antioxidant activity.
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Position 4: A 4-methylphenyl (para-tolyl) group contributing hydrophobicity and steric bulk, likely influencing receptor binding affinity .
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Position 5: A propyl chain extending into the dihydropyrrole moiety, modulating solubility and conformational flexibility.
Table 1: Hypothesized Molecular Properties
The crystalline structure of related pyrrolopyrazoles, such as ethyl-5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate, reveals intermolecular hydrogen bonding networks involving ketone oxygen and amino groups . Similar interactions are anticipated in this compound, potentially stabilizing its solid-state conformation.
Synthetic Methodologies
Synthesis of pyrrolo[3,4-c]pyrazoles typically involves multi-step sequences combining cyclization, substitution, and functional group transformations. For 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, a plausible route includes:
Step 1: Formation of the Pyrazole Core
Reaction of a hydrazine derivative with a β-ketoester or β-diketone precursor under acidic or basic conditions generates the pyrazole ring. For example, ethyl acetoacetate and substituted hydrazines yield 5-pyrazolones, as seen in the synthesis of eltrombopag intermediates .
Step 2: Cyclization to Pyrrolo[3,4-c]Pyrazole
Intramolecular cyclization via Friedel-Crafts alkylation or transition metal-catalyzed coupling introduces the fused pyrrole ring. Sodium methoxide catalysis, as employed in Michael addition-H-1,5 migration reactions , may facilitate this step.
Step 3: Functionalization of Substituents
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2-Hydroxyphenyl Group: Introduced via Ullmann coupling or nucleophilic aromatic substitution using 2-iodophenol.
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4-Methylphenyl Group: Achieved through Suzuki-Miyaura cross-coupling with para-tolylboronic acid.
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Propyl Chain: Incorporated via alkylation of a primary amine intermediate.
Table 2: Representative Reaction Conditions
Challenges include regioselectivity during cyclization and purification of the final product, which may require column chromatography or recrystallization from ethanol-water mixtures .
Physicochemical Properties
While experimental data for this compound are scarce, inferences from analogs suggest:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) and low solubility in water (<1 mg/mL) .
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Melting Point: Estimated 180–190°C based on similar dihydropyrrolopyrazoles.
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Stability: Stable under inert atmospheres but prone to oxidation at the phenolic -OH group, necessitating storage under nitrogen.
Table 3: Comparative Solubility Data
| Solvent | Solubility (mg/mL) | Analog Compound |
|---|---|---|
| DMSO | ~15 | Eltrombopag Intermediate |
| Methanol | ~8 | Pyrrolo[3,4-c]pyrazole |
| Chloroform | ~3 | 3H-Pyrazol-3-one derivative |
Biological Activity and Mechanisms
Pyrrolo[3,4-c]pyrazoles often target kinase signaling pathways. The 2-hydroxyphenyl group may chelate metal ions in enzymatic active sites, while the 4-methylphenyl moiety enhances hydrophobic interactions with receptor pockets. Hypothesized activities include:
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Kinase Inhibition: Analogous compounds inhibit JAK2 and FLT3 kinases, implicated in myeloproliferative disorders .
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Antioxidant Effects: Phenolic -OH groups scavenge free radicals, potentially mitigating oxidative stress.
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Anticancer Activity: Demonstrated in analogs through apoptosis induction in leukemia cell lines (IC₅₀: 2–10 μM) .
Applications and Future Directions
Potential applications span pharmaceuticals and materials science:
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Therapeutic Development: Optimization for kinase inhibitors or antioxidant agents.
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Chemical Probes: Studying protein-ligand interactions due to fluorescent properties of the aromatic system .
Further research should prioritize:
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Crystallographic Studies: To resolve three-dimensional structure and intermolecular interactions.
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ADMET Profiling: Assessing pharmacokinetics and toxicity in preclinical models.
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